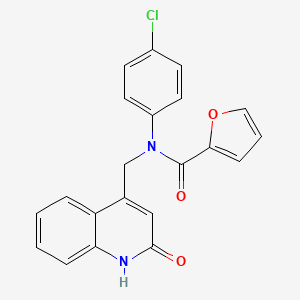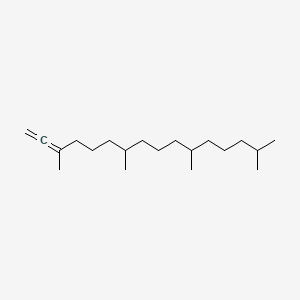![molecular formula C13H16N4O B13785649 4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-](/img/structure/B13785649.png)
4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)- typically involves multiple steps. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then further reacted under specific conditions to yield the final product .
Industrial Production Methods
化学反応の分析
Types of Reactions
4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form
科学的研究の応用
4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy.
Industry: It may have applications in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)- primarily involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt signaling pathways that are often upregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities, particularly as FGFR inhibitors.
Pyrrolopyrazine derivatives: These compounds also exhibit significant biological activities and have been explored for their potential therapeutic applications.
Uniqueness
4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)- stands out due to its potent inhibitory activity against multiple FGFR isoforms (FGFR1–4), making it a promising candidate for cancer therapy . Its low molecular weight and specific structural features also make it an appealing lead compound for further optimization .
特性
分子式 |
C13H16N4O |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H16N4O/c14-12(18)9-3-7-17(8-4-9)11-2-6-16-13-10(11)1-5-15-13/h1-2,5-6,9H,3-4,7-8H2,(H2,14,18)(H,15,16) |
InChIキー |
LNQKTCLJYAMRPZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)N)C2=C3C=CNC3=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


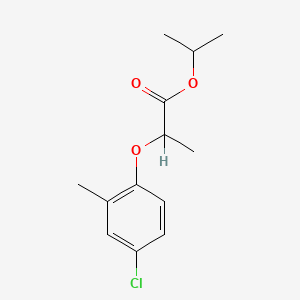
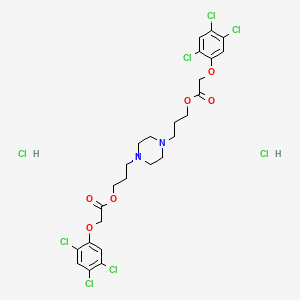



![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)

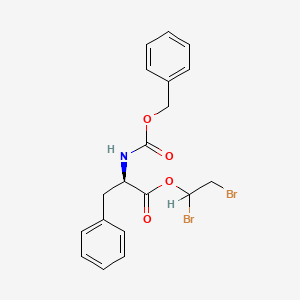
![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)


